Butanimine
Description
Properties
CAS No. |
4753-70-2 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
butan-1-imine |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3 |
InChI Key |
UOFFEDRAIFYOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanimine can be synthesized through several methods. One common method involves the reaction of ammonia with butanol over an alumina catalyst. The reaction proceeds as follows:
CH3(CH2)3OH+NH3→CH3(CH2)3NH2+H2O
This reaction typically occurs at temperatures between 160-220°C and pressures of 0.3-0.8 MPa .
Industrial Production Methods: In industrial settings, this compound is produced by mixing n-butanol, ammonia, and hydrogen in specific mole ratios and reacting them under controlled conditions. The reaction product is then separated and distilled to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Butanimine undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acyl chlorides to form amides.
Condensation: Reaction with carbonyl compounds to form imines.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions with halides.
Major Products:
Alkylation: Produces secondary and tertiary butylamines.
Acylation: Produces butylamides.
Condensation: Produces butyl imines.
Scientific Research Applications
Butanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of polymers and catalysts.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber additives, gasoline stabilizers, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of butanimine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
Chemical Reactivity and Stability
Key Research Findings
- Self-Condensation Mechanism: this compound’s self-condensation proceeds via an aminoimine intermediate, with DFT calculations revealing a kinetic preference for the E-enimine (ΔE = 0.74 kcal/mol lower activation energy for E-isomer transition state) .
- Stability Enhancements : Substitution with electron-withdrawing groups (e.g., Cl in N-t-butyl-2,2-dichlorothis compound) significantly improves imine stability, as evidenced by unchanged NMR signals over two months .
- Chiral Specificity : 2-Butanamine’s (R)-isomer is utilized in asymmetric synthesis, leveraging its chiral center for stereocontrolled reactions .
Data Tables
Table 1: Spectral Data Comparison
Table 2: Thermodynamic Properties of Enimines from this compound
| Enimine Isomer | Energy (BLYP/6-31G*, kcal/mol) | Product Ratio (E:Z) |
|---|---|---|
| E-Enimine | 0.0 (reference) | 3:1 |
| Z-Enimine | +2.22 | 1:3 (thermodynamic) |
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing butanimine derivatives?
- Methodological Answer : this compound derivatives can be synthesized via self-condensation reactions, such as the reaction of -(-propyl)this compound. Key steps include monitoring reaction progress using -NMR to track imine/enamine equilibria and mass spectrometry (MS) to identify molecular ions (e.g., 280 for iminoenamine byproducts). For characterization, employ -NMR and DEPT 135° spectra to assign carbon environments, particularly distinguishing between E- and Z-enimine isomers based on chemical shifts (e.g., δ 7.50 for H-5 of iminoenamines) .
Q. How can researchers ensure the stability of this compound derivatives during storage and analysis?
- Methodological Answer : Stability is influenced by steric hindrance and electronic effects. For example, -t-butylthis compound derivatives resist decomposition due to the absence of α-hydrogens, preventing nucleophilic attack. Stability testing should involve periodic -NMR monitoring (e.g., δ 7.64 for imino hydrogens) and storage under inert conditions to minimize acid-catalyzed degradation. Catalytic amounts of butanoic acid can accelerate decomposition, so pH control is critical .
Q. What are the best practices for resolving contradictory spectral data in this compound studies?
- Methodological Answer : Contradictions in NMR or MS data (e.g., missing molecular ion peaks or unexpected signals) require iterative validation. Use theoretical calculations (e.g., BLYP/6-31G* level) to predict thermodynamic stability of isomers and compare with experimental ratios. For example, the dominance of E-enimine (4) over Z-enimine (5) despite lower energy for the latter can be explained by kinetic control during deamination .
Advanced Research Questions
Q. How do computational methods clarify reaction pathways in this compound self-condensation?
- Methodological Answer : Density functional theory (DFT) at the BLYP/6-31G* level can model transition states and energy barriers. For instance, calculations reveal a 0.74 kcal/mol lower energy for the pro-E-enimine transition state, aligning with experimental E/Z isomer ratios. Additionally, Newman projections of aminoimine intermediates help rationalize steric effects influencing product distribution .
Q. What role does coordination chemistry play in this compound applications, such as porphyrin systems?
- Methodological Answer : this compound derivatives act as ligands in coordination complexes, such as Mg-porphin systems. The chelation mechanism requires pre-binding of CO to Mg-porphin to orient 3-methenyl this compound for effective coordination. This process is critical in mimicking natural porphyrin-based enzymatic systems, with thermodynamic parameters (e.g., ΔH = 0.03726 h) guiding reaction design .
Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes?
Q. What methodologies ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Standardize protocols using IUPAC nomenclature (e.g., (S)-2-butanamine InChIKey: UZCGPWEZOKRCBM-UHFFFAOYSA-N) and reference databases like NIST Chemistry WebBook for spectral validation. Document reaction conditions (e.g., solvent, temperature, catalyst) and share raw spectral data to enable cross-lab comparisons .
Q. How should safety protocols for this compound handling be integrated into experimental design?
- Methodological Answer : Follow GB/T 16483-2008 and GB/T 17519-2013 standards for chemical safety, including respiratory protection (e.g., independent breathing apparatus for prolonged exposure) and spill management. Incorporate toxicity data (e.g., LD) from hazard reports into risk assessments, ensuring compliance with institutional safety reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
